4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole
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Overview
Description
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole is a complex organic compound that belongs to the class of phosphinooxazoline ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure includes a tert-butyl group, a diphenylphosphanyl group, and a diphenyl-substituted oxazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a substitution reaction, where a suitable phosphine reagent reacts with the oxazole ring.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, using a tert-butyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphanyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Halides, bases, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinooxazoline derivatives.
Scientific Research Applications
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole has several scientific research applications:
Coordination Chemistry:
Organic Light-Emitting Diodes (OLEDs): Research has explored its photophysical properties, leading to the development of OLEDs.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole involves its role as a ligand. The diphenylphosphanyl group coordinates with metal centers, facilitating various catalytic processes. The oxazole ring and tert-butyl group influence the steric and electronic properties of the ligand, enhancing its selectivity and reactivity in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline: A similar compound with a slightly different structure, used in similar catalytic applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphine-based ligand with different substituents, used in polymer stabilization.
Uniqueness
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in enantioselective catalysis and coordination chemistry applications.
Properties
Molecular Formula |
C37H34NOP |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
[2-(4-tert-butyl-5,5-diphenyl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H34NOP/c1-36(2,3)35-37(28-18-8-4-9-19-28,29-20-10-5-11-21-29)39-34(38-35)32-26-16-17-27-33(32)40(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-27,35H,1-3H3 |
InChI Key |
DTAFKIBAGPGWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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